

Comprehensive Technical Guide: 4-Fluoro-2-hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-fluoro-2-hydroxy-5-methylbenzoic acid*

CAS No.: *1188381-75-0*

Cat. No.: *B6616762*

[Get Quote](#)

Executive Summary

4-Fluoro-2-hydroxy-5-methylbenzoic acid is a highly functionalized salicylic acid derivative that serves as a critical building block in advanced organic synthesis, pharmaceutical drug discovery, and agrochemical development. The strategic positioning of a fluorine atom and a methyl group on the salicylic acid scaffold fundamentally alters its electronic distribution, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of its structural properties, mechanistic synthesis pathways, and the self-validating experimental protocols required for its preparation.

Structural & Physicochemical Profiling

The molecular architecture of **4-fluoro-2-hydroxy-5-methylbenzoic acid** features an intramolecular hydrogen bond between the C1-carboxylic acid and the C2-hydroxyl group. The C4-fluorine atom exerts a strong electron-withdrawing inductive effect while simultaneously donating electron density via resonance. The C5-methyl group provides steric bulk and enhances the overall hydrophobicity of the molecule[1].

Table 1: Quantitative Physicochemical Properties

Property	Value
Chemical Name	4-Fluoro-2-hydroxy-5-methylbenzoic acid
CAS Number	1188381-75-0
Molecular Formula	C8H7FO3
Molecular Weight	170.14 g/mol
Monoisotopic Mass	170.03792 Da
SMILES String	<chem>CC1=CC(=C(C=C1F)O)C(=O)O</chem>

Spectroscopic Signatures & System Validation

A robust experimental protocol must be self-validating. To confirm the successful synthesis of **4-fluoro-2-hydroxy-5-methylbenzoic acid**, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The unique substitution pattern of the aromatic ring yields highly specific spin-spin coupling constants (J) that confirm the regioselectivity of the hydroxylation[2].

Table 2: 1 H NMR Spectral Data (400 MHz, CD 3COCD 3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Structural Assignment & Causality
7.78	Doublet (d)	8.8	C6-H: Meta to the C4-fluorine. The 8.8 Hz coupling is characteristic of a $4J_{\text{HFmeta}}$ -coupling in electron-deficient rings.
6.65	Doublet (d)	11.2	C3-H: Ortho to the C4-fluorine. The larger 11.2 Hz coupling strictly validates the $3J_{\text{HFortho}}$ -relationship.
2.20	Singlet (s)	N/A	C5-CH 3: Isolated methyl protons with no adjacent aliphatic protons to couple with.

Mechanistic Synthesis Pathways

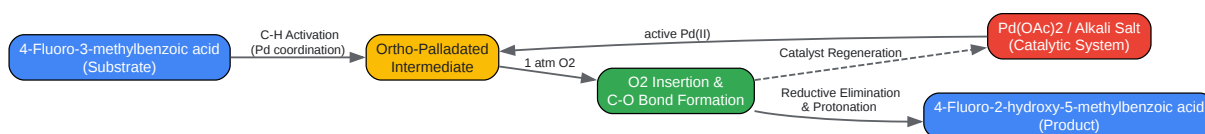
The most atom-economical and regioselective route to synthesize this compound is via the Pd(II)-catalyzed ortho-hydroxylation of 4-fluoro-3-methylbenzoic acid, utilizing 1 atm of molecular oxygen (O_2) as the sole oxidant[3].

Causality Behind the Catalytic Design:

- Pd(OAc)₂ Catalyst: Acts as the electrophilic metal center. The acetate ligands are crucial as they participate in a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy required to cleave the strong aryl C-H bond.
- Alkali Metal Salt (e.g., KOAc): Serves a dual purpose. First, it deprotonates the starting carboxylic acid to form a carboxylate, which acts as a powerful directing group to anchor the

Pd(II) center. Second, it maintains the basicity required for catalyst turnover[4].

- 1 atm O₂: Functions as both the terminal oxidant and the direct source of the oxygen atom incorporated into the hydroxyl group, bypassing the need for harsh, toxic, or expensive stoichiometric oxidants.

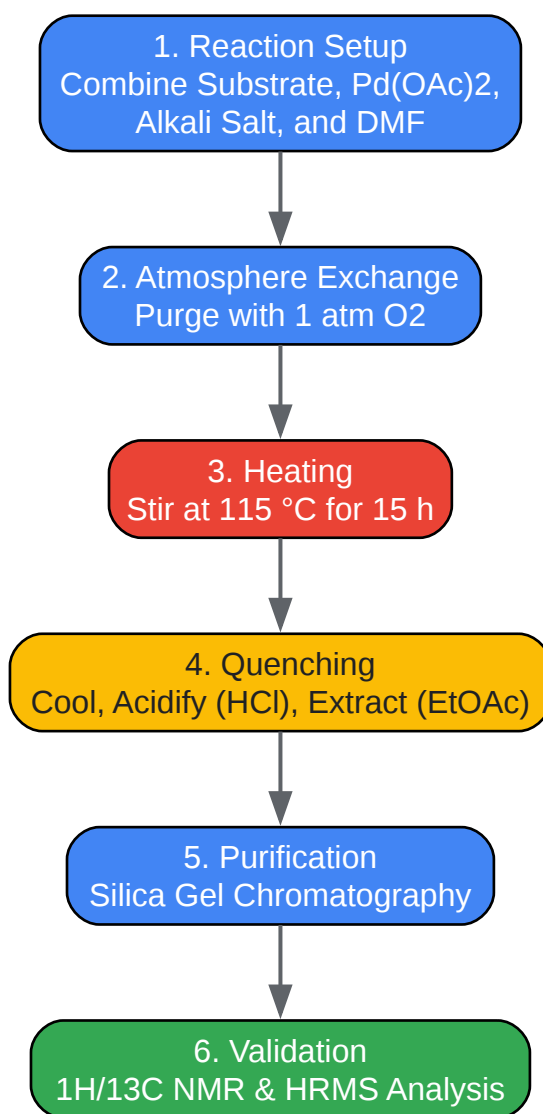


[Click to download full resolution via product page](#)

Figure 1: Catalytic cycle of Pd(II)-mediated ortho-hydroxylation using O₂.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology outlines the laboratory execution of the Pd(II)-catalyzed hydroxylation, explicitly detailing the causality behind each operational choice[4].



[Click to download full resolution via product page](#)

Figure 2: Step-by-step experimental workflow for the synthesis and validation.

Step-by-Step Methodology:

- Reaction Setup: In a specialized reaction tube, combine 4-fluoro-3-methylbenzoic acid (1.0 equiv), Pd(OAc)₂ (10 mol%), and an alkali metal salt such as KOAc or NaOAc (2.0 equiv). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF).
 - Causality: The 2.0 equivalents of base are strictly required to ensure complete deprotonation of the substrate's carboxylic acid, activating it as a directing group, while

leaving enough base to assist in the CMD C-H activation step. DMF is chosen because its high dielectric constant stabilizes the polar palladacycle intermediates.

- Atmosphere Exchange: Cool the reaction mixture to -78 °C (dry ice/acetone bath), evacuate the reaction tube under vacuum, and back-fill with 1 atm of O₂ using a balloon. Repeat this cycle three times.
 - Causality: Thorough degassing removes competitive atmospheric nitrogen and moisture, ensuring a high local concentration of O₂ dissolved in the DMF, which is the rate-determining factor for the oxidation of the Pd-C bond.
- Thermal Activation: Heat the sealed reaction mixture to 115 °C and stir vigorously for 15 hours.
 - Causality: 115 °C provides the precise thermal energy required to overcome the activation barrier of the initial C-H palladation without causing thermal degradation of the DMF solvent or decarboxylation of the substrate.
- Quenching & Extraction: Allow the reaction to cool to ambient temperature. Acidify the mixture using 1M HCl until the pH reaches ~2, then extract with Ethyl Acetate (EtOAc).
 - Causality: The product exists as a highly water-soluble alkali salicylate salt in the basic reaction mixture. Acidification strictly reprotonates the carboxylate and phenoxide oxygen atoms, driving the lipophilic free acid into the organic EtOAc phase.
- Purification & Validation: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography. Validate the isolated solid against the self-validating NMR parameters listed in Table 2.

Biological & Pharmaceutical Relevance

The incorporation of **4-fluoro-2-hydroxy-5-methylbenzoic acid** into larger molecular scaffolds is a privileged strategy in medicinal chemistry. The fluorine atom effectively blocks cytochrome P450-mediated oxidation at the C4 position, drastically improving the pharmacokinetic half-life of derived drugs. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent carboxylic acid, modulating the molecule's binding affinity to target proteins

via enhanced electrostatic interactions. The C5-methyl group acts as a hydrophobic anchor, often occupying lipophilic pockets in enzyme active sites to increase target specificity.

References

- PubChemLite: **4-fluoro-2-hydroxy-5-methylbenzoic acid** (C₈H₇FO₃). uni.lu / PubChem Database.
- Pd(II)-Catalyzed Hydroxylation of Arenes with 1 atm of O₂ or Air. Journal of the American Chemical Society / Figshare.
- WO2011037929A2 - Pd(ii)-catalyzed hydroxylation of arenes with o₂ or air. Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 4-fluoro-2-hydroxy-5-methylbenzoic acid (C₈H₇FO₃) [pubchemlite.lcsb.uni.lu]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. figshare.com [figshare.com]
- 4. WO2011037929A2 - Pd(ii)-catalyzed hydroxylation of arenes with o₂ or air - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Comprehensive Technical Guide: 4-Fluoro-2-hydroxy-5-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6616762/docs#comprehensive-technical-guide-4-fluoro-2-hydroxy-5-methylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)